酒石酸托特罗定

描述

Tolterodine tartrate is a muscarinic receptor antagonist used to treat overactive bladder with urinary incontinence, urgency, and frequency . It is used to manage urinary frequency, urgency, and incontinence in detrusor instability . By relaxing the muscles in the bladder, tolterodine improves your ability to control your urination .

Synthesis Analysis

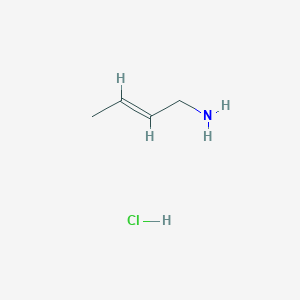

The synthesis of Tolterodine tartrate involves several steps. The initial reaction involves cinnamyl chloride, Diisopropylamine, and potassium iodide. The reaction solution is then transferred and subjected to extraction and demixing. The product obtained is N, N-di-isopropyl-3-phenyl-2-propenyl-1-amine .Molecular Structure Analysis

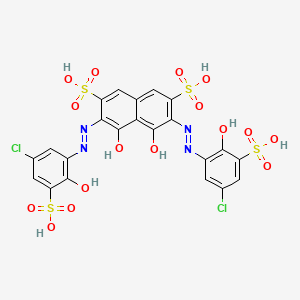

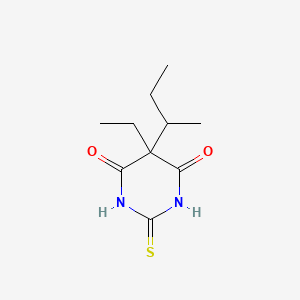

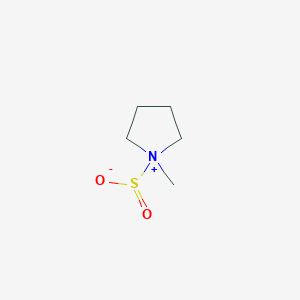

Tolterodine tartrate has a molecular formula of C26H37NO7 and a molecular weight of 475.582 . It contains a single chirality center and may therefore exist as two different enantiomers .Chemical Reactions Analysis

Tolterodine tartrate undergoes thermal decomposition revealing a moderate stability up to 195 °C before a complete decomposition in the temperature ranges of 195–650 °C .Physical And Chemical Properties Analysis

Tolterodine tartrate has a molecular weight of 475.5745 and a chemical formula of C26H37NO7 . It has been investigated using thermal analysis measurements in comparison with electron impact mass spectral fragmentation at 70 eV .科学研究应用

新药输送系统的开发和评估

酒石酸托特罗定用于治疗膀胱过度活动症 (OAB) 的症状,如尿频、尿急和漏尿。研究重点在于开发每日可一次性服用的缓释 (ER) 制剂,从而与速释制剂相比减少给药频率。一种优化的 ER 制剂显示出良好的物理和化学稳定性,表明其具有每日一次给药和提高患者依从性的潜力 (Patil & Belsare, 2017).

改进、可扩展且无杂质的生产工艺

一种适用于大规模商业生产的改进的酒石酸托特罗定生产工艺已得到开发。该工艺解决了规模化和杂质问题,确保了药物经济高效且无杂质地供应给医疗应用 (Srinivas et al., 2005).

酒石酸托特罗定估算的分析方法开发

分析技术在确保药物的纯度和准确剂量方面发挥着至关重要的作用。HPLC、HPTLC、紫外可见分光光度法和 LC-MS/MS 等各种方法用于估算不同基质中的酒石酸托特罗定。这些方法对于维持药物的临床疗效和安全性至关重要 (Chakraborty et al., 2022).

透皮递送系统

研究探索了纳米微乳液在透皮递送酒石酸托特罗定中的应用。此类递送系统可以提供持续的药物活性,从而可能提高患者依从性并预防夜间遗尿。这种方法与口服给药形成对比,并且可能提供对全身循环的控释 (Elshafeey et al., 2009).

立体选择性作用和绝对立体化学

研究调查了托特罗定的立体选择性作用,这对其治疗效果至关重要。使用圆二色性的研究证实了托特罗定的绝对构型,这对于了解其药理特征和治疗应用至关重要 (Górecki et al., 2019).

与其他药物的比较研究

已进行比较研究以评估酒石酸托特罗定在治疗膀胱过度活动症方面与其他药物(如奥昔布宁)的疗效。这些研究对于确定托特罗定在临床实践中的相对有效性和耐受性至关重要 (Appell et al., 2001)

作用机制

Tolterodine tartrate is a competitive muscarinic receptor antagonist. Both urinary bladder contraction and salivation are mediated via cholinergic muscarinic receptors. After oral administration, tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .

安全和危害

未来方向

属性

IUPAC Name |

2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHNMSJGYKMTRB-VEIFNGETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol 2,3-dihydroxysuccinate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3421076.png)

![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,4-dicarboxylate](/img/structure/B3421103.png)

![[[3,4-Bis[bis(butanoyloxymethoxy)phosphoryloxy]-2,5,6-trihydroxycyclohexyl]oxy-(butanoyloxymethoxy)phosphoryl]oxymethyl butanoate](/img/structure/B3421124.png)

![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)